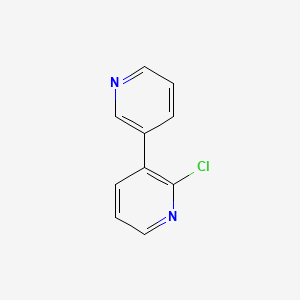

2-Chloro-3,3'-bipyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7ClN2 |

|---|---|

Molecular Weight |

190.63 g/mol |

IUPAC Name |

2-chloro-3-pyridin-3-ylpyridine |

InChI |

InChI=1S/C10H7ClN2/c11-10-9(4-2-6-13-10)8-3-1-5-12-7-8/h1-7H |

InChI Key |

DLVNOCMKUDMRFP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 3,3 Bipyridine and Its Derivatives

Direct Synthesis Strategies for 2-Chloro-3,3'-bipyridine

The direct synthesis of the this compound scaffold is most effectively achieved through cross-coupling reactions. These methods involve the coupling of two different pyridine-based precursors, facilitated by a metal catalyst, typically palladium.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions are the cornerstone for the synthesis of bipyridine structures, offering a versatile and powerful toolkit for chemists. mdpi.com A significant challenge in these syntheses is the tendency of the bipyridine product to coordinate with the palladium catalyst, which can decrease its activity. mdpi.compreprints.org Therefore, the careful design of the catalytic system is essential for a successful coupling. mdpi.compreprints.org

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds and has been successfully applied to the synthesis of this compound. mdpi.compreprints.org This reaction typically involves the cross-coupling of a halo-pyridine with a pyridineboronic acid or its ester derivative. smolecule.com

A specific protocol for synthesizing this compound involves the reaction between 2-chloro-3-bromopyridine and 3-pyridineboronic acid. rsc.org The reaction is carried out in a biphasic solvent system of toluene (B28343) and water, with sodium carbonate acting as the base. The palladium catalyst, PdCl2(dppf)·CH2Cl2, is crucial for facilitating the coupling. The mixture is heated at reflux for an extended period to drive the reaction to completion, affording the desired product in a good yield after purification. rsc.org

Table 1: Suzuki-Miyaura Synthesis of this compound rsc.org

| Parameter | Condition |

|---|---|

| Reactant 1 | 2-chloro-3-bromopyridine |

| Reactant 2 | 3-pyridineboronic acid |

| Catalyst | PdCl2(dppf)·CH2Cl2 |

| Base | Sodium Carbonate (Na2CO3) |

| Solvent | Toluene / Water |

| Temperature | Reflux |

| Reaction Time | 44 hours |

| Yield | 65% |

For a long time, the application of Suzuki-Miyaura coupling for creating 2,2'-bipyridines was hampered by the instability of 2-pyridylboron compounds. researchgate.net However, the development of more stable 2-pyridylboronic acid esters has made this method a valuable and efficient option for synthesizing a variety of functionalized 2,2'-bipyridines. researchgate.net

Negishi coupling presents a powerful alternative for the synthesis of bipyridines, including derivatives of this compound. smolecule.comorgsyn.org This method utilizes organozinc compounds, which react with organic halides in the presence of a nickel or palladium catalyst. wikipedia.org It is noted for its high functional group tolerance and generally high yields under mild conditions. orgsyn.orgwikipedia.org

The general approach for a 2,3'-bipyridine (B14897) synthesis would involve the coupling of a 2-halopyridine with a 3-pyridylzinc halide, or conversely, a 3-halopyridine with a 2-pyridylzinc halide. orgsyn.org While aromatic iodides are typically more reactive, bromides are most commonly used as the coupling partners. orgsyn.org A key advantage of Negishi coupling is its chemoselectivity; for instance, it allows for selective coupling at a 2-halo position even in the presence of other halo-substituents on the pyridine (B92270) ring. orgsyn.org Palladium complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0), are commonly employed as catalysts. wikipedia.org The use of organozinc reagents also avoids the highly toxic organotin compounds used in Stille coupling. organic-chemistry.org

The Stille coupling reaction is another significant palladium-catalyzed method for forming C-C bonds, which can be applied to bipyridine synthesis. mdpi.com This reaction couples an organotin compound (organostannane) with an sp2-hybridized organic halide. mdpi.comresearchgate.net

In the context of synthesizing this compound, the strategy would involve reacting a 2-chloro-3-halopyridine with a 3-stannylpyridine, or a 3-halopyridine with a 2-chloro-3-stannylpyridine. Catalysts such as PdCl2(PPh3)2 are often used. mdpi.compreprints.org While Stille coupling is highly reactive and can proceed in systems where Suzuki coupling might fail, its major drawback is the toxicity and hazardous nature of the organostannyl reactants. mdpi.comorgsyn.org This environmental and safety concern has led to a preference for other methods like Suzuki or Negishi coupling in many applications. orgsyn.org

Alternative Carbon-Carbon Bond Formation Routes

Beyond traditional palladium-catalyzed cross-coupling, other methods are being explored for the synthesis of bipyridine frameworks.

Electrochemical synthesis offers an alternative pathway for creating bipyridine derivatives. mdpi.com One reported approach involves the intramolecular coupling of N,N'-dipyridylureas. mdpi.compreprints.org In this method, a dipyridylurea precursor is subjected to electrolysis in a divided H-cell using graphite (B72142) electrodes. mdpi.com The reaction proceeds via a reductive cyclization mechanism to form the bipyridine bond. This electrochemical transformation is notable as it represents an intermolecular reaction pathway. mdpi.compreprints.org For the synthesis of a this compound derivative, this would require a custom-synthesized N-(2-chloropyridin-3-yl)-N'-(pyridin-3-yl)urea as the starting material. This method is being investigated for its potential scalability and cost-effectiveness.

Metal-Catalyzed Homocoupling Reactions

Metal-catalyzed homocoupling reactions are effective for creating symmetrical bipyridines. mdpi.com The Wurtz reaction, for instance, utilizes a sodium dispersion to couple organic halides. mdpi.com An improved version of this method is the transition-metal-catalyzed homocoupling of Grignard reagents, which is a highly efficient way to form symmetrical bipyridyl backbones. mdpi.compreprints.org However, these methods often involve a two-step process where organometallic compounds are first prepared and isolated before their conversion to bipyridine products. preprints.org

Palladium and nickel catalysts are commonly employed in these reactions. For example, the homocoupling of bromopyridines can be facilitated by a combination of Pd(OAc)₂ and piperazine (B1678402) in DMF at 140 °C. mdpi.com Lee reported that using Pd(OAc)₂ with indium and LiCl efficiently produces bipyridines from bromopyridines. mdpi.com Nickel-catalyzed dimerization of 2-chloropyridines, with manganese powder as the reducing agent, provides a simple, ligand-free synthesis for ligands like 4,4′-di-tert-butyl-2,2′-bipyridine. nih.gov In some cases, 2-chloropyridine (B119429) shows higher reactivity than 2-bromopyridine (B144113) in these couplings. mdpi.com

| Catalyst/Reagent | Reactant | Product | Yield | Reference |

| Pd(OAc)₂, piperazine | Bromopyridines | Bipyridines | Good | mdpi.com |

| Pd(OAc)₂, In, LiCl | Bromopyridines | Bipyridines | Good to excellent | mdpi.com |

| NiBr₂·3H₂O, Mn powder | 4-tert-butyl-2-chloropyridine | 4,4′-di-tert-butyl-2,2′-bipyridine | Not specified | nih.gov |

| Ni(0) complexes, Zn | 2-halopyridines | 2,2'-bipyridines | High | lboro.ac.uk |

Transition-Metal-Free C-H Functionalization

Recent advancements have led to the development of transition-metal-free methods for bipyridine synthesis. One such approach involves a C-H functionalization using a bis-phenalenyl compound and potassium tert-butoxide (K(Ot-Bu)). mdpi.com The mechanism is believed to involve a single electron transfer (SET) from a phenalenyl radical to generate a pyridyl radical from a halogenated pyridine, which then forms a C(sp²)–C(sp²) bond with pyridine. mdpi.com

Another transition-metal-free method utilizes the electride reagent K⁺(LiHMDS)e⁻, which can be synthesized via mechanochemical ball milling. mdpi.com This reagent facilitates pyridine C-H activation and C-C coupling. mdpi.com Additionally, a method for the regioselective phosphonation of pyridines has been developed, which involves activating the pyridine ring with a Lewis acid (BF₃·OEt₂) to allow for the nucleophilic addition of a phosphine oxide anion. The resulting complex is then oxidized to yield 4-phosphonated pyridines. acs.org

| Reagent/Method | Reactant | Product | Key Feature | Reference |

| Bis-phenalenyl, K(Ot-Bu) | Halogenated pyridine, Pyridine | Bipyridine | SET mechanism | mdpi.com |

| K⁺(LiHMDS)e⁻ | Pyridine | Bipyridine | C-H activation | mdpi.com |

| BF₃·OEt₂, phosphine oxide anion | Pyridine | 4-Phosphonated pyridine | C4-regioselective | acs.org |

Precursor-Based Synthetic Routes

Cyclocondensation Approaches to Functionalized Bipyridines

Cyclocondensation reactions offer a flexible route to unsymmetrically functionalized bipyridines. beilstein-journals.org A common strategy starts with 1,3-diketones, which are converted to β-ketoenamines and then to β-ketoenamides through N-acylation with 2-pyridinecarboxylic acid derivatives. beilstein-journals.orgresearchgate.net These β-ketoenamides undergo cyclocondensation to form 4-hydroxypyridine (B47283) derivatives. beilstein-journals.orgnih.gov Subsequent O-nonaflation of these intermediates yields 4-nonafloxy-substituted bipyridine derivatives, which are excellent precursors for further functionalization through palladium-catalyzed reactions like Suzuki and Sonogashira couplings. beilstein-journals.orgresearchgate.net This method is compatible with a variety of functional groups, allowing for the creation of a diverse library of substituted bipyridines. beilstein-journals.orgnih.gov

| Starting Material | Intermediate | Final Product | Key Transformation | Reference |

| 1,3-Diketones | β-ketoenamides | 4-nonafloxy-substituted bipyridines | Cyclocondensation, O-nonaflation | beilstein-journals.orgresearchgate.net |

| α-[3-(dimethylamino)-2-propenylidene]-3-pyridineacetonitrile | Not specified | This compound | Reaction with dry HCl in acetic acid | prepchem.com |

Routes Involving Pyridinium (B92312) Salts

Pyridinium salts serve as versatile precursors in the synthesis of various heterocyclic compounds. They are typically prepared by reacting pyridines with alkyl halides. researchgate.net The Zincke reaction, for example, involves the condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts to efficiently produce N-substituted pyridinium residues. rsc.org This has been utilized to create conjugated oligomers containing 4,4'-bipyridinium units. rsc.org

Furthermore, N-functionalized pyridinium salts have gained attention as radical precursors for the site-selective functionalization of pyridines under visible light, avoiding the need for strongly acidic conditions often required in Minisci-type reactions. acs.org These salts can enhance reactivity and selectivity in a variety of synthetic transformations. acs.org A rhodium-catalyzed reductive transamination of N-alkyl pyridinium salts has been developed for the synthesis of chiral piperidines, demonstrating the utility of pyridinium salts in accessing complex molecular architectures. bohrium.com

Derivatization and Functionalization Strategies Post-Synthesis

Introduction of Amino and Alkylamino Substituents

The introduction of amino and alkylamino groups onto the bipyridine scaffold is a crucial functionalization step. 2-Aminopyridine derivatives can be synthesized through the reaction of 2-halopyridines with amines, often at elevated pressures or with the use of a transition metal catalyst. scielo.br For instance, heating 2-chloro-3-nitropyridine (B167233) with substituted anilines in ethylene (B1197577) glycol yields 2-anilino-3-nitropyridine derivatives. guidechem.com The subsequent reduction of the nitro group provides the corresponding 2-anilino-pyridin-3-amine intermediates. guidechem.com

In some cases, amination can occur without a transition metal catalyst. The reaction of 5-chloro-3-pyridinol with various lithium amides can lead to 5-aminated products, with higher yields generally obtained when the reactions are conducted in the corresponding free amine as the solvent. clockss.org

| Reactant | Reagent/Conditions | Product | Yield | Reference |

| 2-chloro-3-nitropyridine | Substituted anilines, ethylene glycol | 2-anilino-3-nitropyridine derivatives | 90-94% | guidechem.com |

| 2-anilino-3-nitropyridine derivatives | Stannous chloride, methanol | 2-anilino-pyridin-3-amine intermediates | 77-85% | guidechem.com |

| 5-chloro-3-pyridinol | Lithium amides | 5-aminated pyridinols | Good to excellent | clockss.org |

Synthesis of N-Oxide Derivatives

The conversion of the nitrogen atom in a pyridine or bipyridine ring to an N-oxide is a common strategy to alter the electronic properties of the molecule, enhance reactivity, or facilitate further functionalization. While direct N-oxidation of this compound is not extensively detailed, the synthesis of its N-oxide derivatives can be accomplished using established methods for pyridine N-oxide formation. These methods typically involve the use of peroxy acids or other oxidizing agents.

Common oxidizing agents for the N-oxidation of pyridinic nitrogen include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid (H₂O₂/AcOH). Another effective, selective oxidant is magnesium monoperoxyphthalate (MMPP), which can afford N-oxides in good yields under mild conditions. For instance, the oxidation of substituted 2,2'-bipyridines to their corresponding N-oxides has been successfully achieved with agents like m-CPBA or H₂O₂/AcOH. The choice of oxidant and reaction conditions can be critical to avoid unwanted side reactions and to control the regioselectivity of oxidation in unsymmetrical bipyridines.

The general procedure involves dissolving the parent bipyridine in a suitable solvent, such as a chlorinated hydrocarbon or acetic acid, followed by the addition of the oxidizing agent. The reaction is often performed at or below room temperature to control its exothermicity.

Table 1: Common Reagents for N-Oxidation of Bipyridines

| Oxidizing Agent | Typical Conditions | Reference |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Room Temperature | smolecule.com |

| Hydrogen Peroxide/Acetic Acid (H₂O₂/AcOH) | Acetic Acid, Elevated Temperature | smolecule.com |

| Magnesium Monoperoxyphthalate (MMPP) | Glacial Acetic Acid, 85 °C, 6h | researchgate.net |

These N-oxide derivatives are valuable intermediates themselves. For example, pyridine N-oxides can be activated with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to enable C-H functionalization, allowing for the introduction of various substituents onto the pyridine ring. dergipark.org.tr They are also precursors for creating halogenated pyridines through reactions with reagents like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). mdpi.com

Site-Selective Functionalization Via Halogen Exchange

The chlorine atom at the 2-position of this compound is a key functional handle for introducing molecular diversity through cross-coupling reactions. This site-selective functionalization via halogen exchange allows for the formation of new carbon-carbon bonds, replacing the chlorine with various organic moieties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are particularly powerful for this purpose. mdpi.comwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester. mt.combyjus.com In the context of this compound, the chloro substituent can be readily replaced with aryl or vinyl groups. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. mt.combyjus.com

Despite the general utility of the Suzuki reaction, the coupling of 2-chloropyridines can be challenging due to potential catalyst inhibition by the nitrogen lone pair. rsc.org However, the development of specialized ligands, such as bulky, electron-rich phosphines (e.g., dppf, dialkylbiphenylphosphines), has led to highly active and stable palladium catalysts capable of efficiently coupling even challenging heteroaryl chlorides. rsc.orgorganic-chemistry.org These advanced catalytic systems can overcome catalyst inhibition and achieve high yields for the synthesis of complex biaryl and heteroaryl structures. organic-chemistry.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloro-pyridines

| Catalyst/Ligand | Base | Solvent | Key Features | Reference(s) |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | Effective for sterically hindered and electron-deficient substrates. | organic-chemistry.org |

| PdCl₂(dcpp) | Various | Toluene | Used for coupling with pyridylborate salts. | mdpi.com |

| [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | Effective for 3- and 4-chloropyridines; less reactive for 2-chloropyridines. | rsc.org |

| Pd/dicyclohexyl(fluorenyl)phosphine | Na₂CO₃ | n-Butanol/H₂O | Highly water-soluble catalyst enabling quantitative yields. | nih.gov |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgopenochem.org This reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.org This methodology allows for the introduction of alkynyl groups at the 2-position of the bipyridine core, replacing the chlorine atom.

The Sonogashira reaction is known for its mild reaction conditions and tolerance of various functional groups. wikipedia.org Modern variations of the reaction include copper-free systems, which can prevent the undesirable homocoupling of terminal alkynes (Glaser coupling). researchgate.netorganic-chemistry.org Gold-palladium dual catalytic systems have also been developed to enhance selectivity and functional group tolerance. organic-chemistry.org These advancements have broadened the scope and applicability of the Sonogashira coupling in the synthesis of complex organic materials and pharmaceuticals. researchgate.net

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Key Features | Reference(s) |

| PdCl₂(PPh₃)₂ / CuI | Triethylamine (TEA) | THF / DMF | "Classical" conditions; widely used. | openochem.orgorganic-chemistry.org |

| PdCl₂(PPh₃)₂ / AuCl(PPh₃) | Cs₂CO₃ / TEA | DMF / DMA | Copper-free, high selectivity, avoids Glaser homocoupling. | organic-chemistry.org |

| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Effective for aryl bromides at room temperature. | organic-chemistry.org |

Through these site-selective functionalization methods, this compound proves to be a valuable and adaptable building block for the synthesis of a wide array of more complex, functionalized bipyridine derivatives.

Reactivity Profiles and Transformation Pathways of 2 Chloro 3,3 Bipyridine

Nucleophilic Aromatic Substitution Reactions on the Chloropyridine Moiety

The chlorine atom at the C2 position of the 3,3'-bipyridine (B1266100) system is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is analogous to that observed in other 2-halopyridines, where the ring nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. masterorganicchemistry.comyoutube.com This process allows for the direct displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles employed in these reactions include amines, alkoxides, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioether substituted 3,3'-bipyridines, respectively. The reaction typically proceeds under basic conditions, which may involve the use of a strong base to deprotonate the nucleophile or the use of the nucleophile itself as the base. For instance, reactions with primary or secondary amines can be carried out by heating the substrates together, often in a suitable solvent, to yield the corresponding 2-amino-3,3'-bipyridine derivatives. youtube.com

The general mechanism for the SNAr reaction on 2-chloro-3,3'-bipyridine involves the attack of the nucleophile at the C2 position, leading to the formation of a tetrahedral intermediate. youtube.com This intermediate is resonance-stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine (B92270) ring. Subsequent elimination of the chloride leaving group restores the aromaticity of the ring and yields the final substituted product. The efficiency of the substitution can be influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions Utilizing the Halogen Atom

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to functionalize this compound. smolecule.commdpi.com The carbon-chlorine bond at the C2 position serves as a synthetic handle for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted bipyridine derivatives.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds between sp2-hybridized carbon atoms and has been successfully employed for the arylation of this compound. smolecule.commdpi.com This reaction involves the palladium-catalyzed coupling of the chlorobipyridine with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base. mdpi.compreprints.org A variety of substituted aryl and heteroaryl groups can be introduced at the 2-position of the bipyridine core using this methodology. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as the deactivation of the catalyst by the bipyridine product. mdpi.com

Sonogashira Coupling: The Sonogashira coupling provides a direct route to alkynyl-substituted bipyridines by reacting this compound with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgwikipedia.org The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance, allowing for the synthesis of a diverse range of 2-alkynyl-3,3'-bipyridines. wikipedia.org These products can serve as valuable intermediates for further transformations. Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. organic-chemistry.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Aryl-3,3'-bipyridine |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynyl-3,3'-bipyridine |

Chemo- and Regioselective Transformations of the Bipyridine Core

Beyond reactions at the chloro-substituent, the bipyridine core of this compound can undergo chemo- and regioselective transformations. The two nitrogen atoms of the bipyridine system possess different electronic environments, which can be exploited to achieve selective reactions. The nitrogen atom of the non-chlorinated pyridine ring is generally more basic and nucleophilic than the nitrogen on the chlorinated ring, whose basicity is reduced by the electron-withdrawing effect of the adjacent chlorine atom.

This difference in reactivity allows for selective N-functionalization, such as N-oxidation or quaternization, to occur preferentially at the 3'-position. Such transformations can alter the electronic properties of the bipyridine ligand and influence its coordination chemistry.

Coordination Chemistry of 2 Chloro 3,3 Bipyridine As a Ligand

Ligand Design and Coordination Modes

The design of 2-Chloro-3,3'-bipyridine as a ligand is intrinsically linked to the rotational freedom around the C3-C3' bond and the electronic influence of the chlorine atom. Unlike its well-studied isomer, 2,2'-bipyridine (B1663995), which typically acts as a rigid chelating agent, 3,3'-bipyridine-based ligands offer flexibility. nih.gov This flexibility allows them to adopt various conformations, leading to a wider range of coordination modes.

Bidentate Chelation in Metal Complexes

While 2,2'-bipyridine is renowned for forming stable five-membered chelate rings with metal ions, the 3,3'-bipyridine (B1266100) scaffold presents a different coordination landscape. chimia.ch The nitrogen atoms in this compound are positioned to facilitate bidentate chelation, but the resulting chelate ring would be larger and potentially more strained than the five-membered ring of 2,2'-bipyridine complexes. The term "bidentate" signifies that the ligand binds to a central metal atom through two donor atoms. libretexts.org

The majority of documented complexes involving 3,3'-bipyridine and its derivatives show the ligand bridging two different metal centers. nih.govresearchgate.net However, the potential for bidentate chelation to a single metal center, while less common, remains a subject of interest. The geometry of the resulting complex would be heavily influenced by the preference of the metal ion and the steric constraints imposed by other ligands in the coordination sphere.

Influence of Chloro Substitution on Ligand Properties

The introduction of a chloro-substituent onto the 3,3'-bipyridine framework significantly modulates the ligand's electronic properties. The chlorine atom acts as an electron-withdrawing group, which can have several consequences:

Modified Redox Properties: The electron-withdrawing nature of the chloro group can alter the redox potentials of the resulting metal complexes. uark.edunorthwestern.edu This can either have a minimal impact or, in some cases, advantageously modify the complex's electrochemical behavior. uark.edu

Stabilization of Low-Spin States: In transition metal complexes, particularly with ions like Fe(II), electron-withdrawing substituents on the pyridyl ligands tend to stabilize the low-spin state of the metal center. mdpi.com This is attributed to the substituent's effect on the ligand field strength.

Altered Basicity: The chloro group reduces the basicity of the nitrogen donor atoms, which can influence the stability and formation kinetics of the metal complexes.

Complexation with Transition Metal Ions

This compound and its parent compound, 3,3'-bipyridine, react with a variety of transition metal ions to form complexes with diverse structures, ranging from simple mononuclear species to complex dinuclear and polymeric arrays. nih.gov The flexible nature of the 3,3'-bipyridine backbone is a key factor in the formation of these varied architectures. nih.gov

Dinuclear and Polymeric Architectures

The flexible and ditopic nature of the 3,3'-bipyridine scaffold makes it an excellent candidate for constructing multinuclear and polymeric coordination networks. nih.gov When acting as a bridging ligand, this compound can link two metal centers, leading to the formation of dinuclear complexes or extended one-, two-, or three-dimensional polymeric structures. nih.govuq.edu.au

For example, reactions of 3,3'-bipyridine with metal ions like Ag(I) have resulted in polymeric structures, while Hg(II) has been shown to form a dinuclear complex. nih.gov The final architecture is a result of a delicate balance between the coordination preferences of the metal ion, the conformational flexibility of the ligand, and the influence of counter-ions and solvent molecules. nih.govnih.gov

| Architecture | Metal Ion Example | Ligand Role | Reference |

| Dinuclear | Hg(II) | Bridging | nih.gov |

| Polymeric Chain | Ag(I) | Bridging | nih.gov |

| Polymeric Layer | Pb(II) | Bridging | nih.gov |

Metal Center Electronic Configuration and Steric Environment

The electronic configuration and steric environment of the metal center in complexes with this compound are intricately linked to the ligand's properties.

The electronic configuration of the metal ion, particularly for d-block elements, can be either high-spin or low-spin in an octahedral environment. mdpi.com The chloro substituent, being electron-withdrawing, increases the ligand field splitting energy, which generally favors a low-spin configuration. mdpi.com However, steric factors can counteract this electronic effect.

d-Orbital Interactions and Ligand Field Effects

The interaction between the d-orbitals of a central metal ion and the molecular orbitals of the surrounding ligands is fundamental to understanding the electronic structure, and consequently the magnetic and spectroscopic properties, of coordination complexes. In the case of this compound, the nitrogen lone pairs are the primary donors for the formation of σ-bonds with the metal's d-orbitals.

The electronic nature of the pyridine (B92270) rings also allows for the possibility of π-interactions. The pyridine rings possess low-lying π* orbitals that can accept electron density from the metal's d-orbitals of appropriate symmetry (t₂g in an octahedral field). This metal-to-ligand charge transfer (MLCT) is a hallmark of bipyridine complexes and significantly influences their photophysical properties. wikipedia.org

The introduction of an electron-withdrawing chloro group at the 2-position is expected to lower the energy of the ligand's π* orbitals. This, in turn, can affect the energy of the MLCT transitions. Furthermore, the chloro substituent's inductive effect will decrease the basicity of the adjacent pyridine nitrogen, potentially weakening the M-N σ-bond compared to unsubstituted bipyridines. nih.gov

Structural Characterization of Coordination Complexes

X-ray Crystallography of Metal-Ligand Adducts

While specific crystallographic data for complexes of this compound are not widely available in the surveyed literature, general structural features can be inferred from related bipyridine complexes. For instance, in mononuclear complexes, bipyridine ligands typically form a five-membered chelate ring with the metal ion. researchgate.net

The steric bulk of the chloro group at the 2-position is a critical factor. This substituent is adjacent to one of the coordinating nitrogen atoms and is likely to cause steric clashes with other ligands or even with the second pyridine ring of the same ligand, potentially forcing a twisted conformation. Such a twist in the bipyridine backbone would deviate from the preferred coplanar arrangement and could lead to a distorted coordination geometry around the metal center.

In complexes with multiple bipyridine ligands, such as a tris(bipyridine)metal complex, the inter-ligand steric repulsion involving the chloro group would be even more pronounced. This could result in elongated metal-ligand bond distances or significant distortions from ideal octahedral geometry. For comparison, crystallographic studies of iron(III) complexes with the parent 2,2'-bipyridine ligand have provided detailed information on bond lengths and angles, which serve as a baseline for understanding the impact of substituents. researchgate.net

Table 1: Selected Crystallographic Data for an Iron(III) Complex with 2,2'-bipyridine

| Parameter | [Fe(bipy)Cl₃(DMSO)] |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Fe-N1 (Å) | 2.158(4) |

| Fe-N2 (Å) | 2.152(4) |

| Fe-Cl1 (Å) | 2.333(2) |

| Fe-Cl2 (Å) | 2.302(2) |

| Fe-Cl3 (Å) | 2.348(2) |

| Fe-O1 (Å) | 2.128(3) |

| **N1-Fe-N2 (°) ** | 74.0(1) |

Data adapted from a study on [Fe(bipy)Cl₃(DMSO)]. researchgate.net

The data in Table 1 for the [Fe(bipy)Cl₃(DMSO)] complex, where 'bipy' is the unsubstituted 2,2'-bipyridine, shows a distorted octahedral geometry. The bite angle of the bipyridine ligand (N1-Fe-N2) is significantly smaller than the ideal 90°. It is plausible that a complex with this compound would exhibit even greater distortions due to the steric influence of the chloro group.

Photophysical Properties of 2 Chloro 3,3 Bipyridine Complexes

Absorption and Emission Spectroscopy of Metal-Ligand Systems

The electronic absorption spectra of metal complexes containing bipyridine ligands are typically characterized by a combination of transitions. These include metal-centered (MC), ligand-centered (LC), and charge-transfer (CT) bands. In the context of 2-Chloro-3,3'-bipyridine complexes, the specific nature of these transitions provides insight into the electronic structure and potential applications of these compounds.

Metal-to-Ligand Charge Transfer (MLCT) transitions are a hallmark of many transition metal complexes with polypyridyl ligands. unt.edu These transitions involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. In complexes of this compound, MLCT bands are expected in the visible region of the electronic spectrum. nih.govijcce.ac.ir The energy of these transitions is sensitive to the nature of the metal, its oxidation state, and the specific substituents on the bipyridine ligand. acs.org The electron-withdrawing chloro group in this compound is anticipated to lower the energy of the ligand's π* orbitals, potentially leading to a red-shift in the MLCT absorption bands compared to unsubstituted 3,3'-bipyridine (B1266100) complexes. acs.org The solvent environment also plays a crucial role, as more polar solvents can stabilize the charge-separated excited state, influencing the absorption maxima. stfc.ac.uk

Luminescence in these complexes often originates from the lowest-energy triplet MLCT (³MLCT) state. unt.edustfc.ac.uk Following photoexcitation to a singlet MLCT (¹MLCT) state, rapid intersystem crossing to the ³MLCT state typically occurs with near-unit efficiency. osti.gov The emission energy and lifetime of this phosphorescence are key parameters in determining the complex's suitability for applications such as photocatalysis and light-emitting devices.

Excited State Dynamics and Lifetimes

The dynamics of the excited states in metal complexes are complex processes involving several competing pathways for de-excitation. qbicsoc.org Following initial photoexcitation, the molecule rapidly relaxes to the lowest energy excited state, which is often a ³MLCT state in bipyridine complexes. stfc.ac.uk The lifetime of this excited state is a crucial parameter, as it dictates the time available for the complex to participate in photochemical reactions or energy transfer processes.

The lifetime of the ³MLCT state is governed by the rates of both radiative (phosphorescence) and non-radiative decay back to the ground state. unt.edu Non-radiative decay pathways can be influenced by factors such as the rigidity of the ligand framework and the energy gap between the excited state and the ground state (the "energy gap law"). The presence of the chloro-substituent in this compound could potentially introduce additional vibrational modes that may enhance non-radiative decay, thereby shortening the excited-state lifetime. Time-resolved spectroscopic techniques, such as transient absorption and time-resolved emission spectroscopy, are essential for elucidating these intricate excited-state dynamics. stfc.ac.ukresearchgate.net

Table 1: Representative Excited State Lifetimes of Bipyridine-type Complexes

| Complex Type | Excited State | Lifetime (at room temperature) | Reference |

| [Ru(bpy)₃]²⁺ | ³MLCT | 600 ns (in H₂O) | unt.edu |

| [Os(bpy)₃]²⁺ | ³MLCT | ~50 ns (in H₂O) | unt.edu |

| [Re(bpy)(CO)₃Cl] | ³MLCT | ~540 ns (on film) | nih.gov |

| Ir(III) complexes with substituted bipyridines | ³MLCT/³LC | Can be in the microsecond range | ossila.com |

Note: This table provides general lifetime ranges for analogous bipyridine complexes to illustrate typical values. Specific lifetimes for this compound complexes would require dedicated experimental measurement.

Quantum Yields and Photostability Considerations

The quantum yield of a particular photoprocess, such as luminescence or a photochemical reaction, is the ratio of the number of molecules undergoing that process to the number of photons absorbed. For luminescent complexes, the phosphorescence quantum yield (Φp) is a measure of the efficiency of light emission from the ³MLCT state. unt.edu This value is directly related to the competition between radiative and non-radiative decay pathways.

Table 2: Illustrative Quantum Yields for Bipyridine Complexes

| Complex | Process | Quantum Yield (Φ) | Conditions | Reference |

| [Ru(bpy)₃]²⁺ | Intersystem Crossing | ~1 | - | unt.edu |

| [Re(bpy)(CO)₃Cl] | CO₂ Reduction to CO | 0.14 | with TEOA | nih.gov |

| [Ru(tpy)(Me₂bpy)(py)]²⁺ | Pyridine (B92270) Dissociation | 0.16 | λirr = 500 nm in CH₃CN | acs.org |

| Ru(II) complexes with chloromethyl-bipyridine | Photoacid Generation | ~0.6 | Green light irradiation | rsc.org |

Note: This table presents quantum yields for various processes in related bipyridine complexes to provide context. The specific quantum yields for processes involving this compound complexes would need to be determined experimentally.

Sensitization and Energy Transfer Processes within Hybrid Systems

Metal complexes of bipyridines can act as photosensitizers, absorbing light and then transferring the excitation energy to another molecule. nih.gov This process, known as photosensitized energy transfer, is fundamental to many applications, including artificial photosynthesis and photodynamic therapy. The efficiency of energy transfer depends on several factors, including the spectral overlap between the emission of the sensitizer (B1316253) (the this compound complex) and the absorption of the acceptor molecule, as well as the distance and orientation between them. nih.gov

Hybrid systems can be constructed where a this compound complex is coupled to other materials, such as polymers or semiconductor nanoparticles. In such systems, photoexcitation of the metal complex can be followed by energy transfer or electron transfer to the other component. For example, poly(N-vinylcarbazole) (PVK) has been shown to act as an effective redox photosensitizer in combination with a rhenium-bipyridine complex for potential applications in photocatalytic CO₂ reduction. nih.gov The specific properties of the this compound ligand would influence the energy levels of the complex and thus the driving force and efficiency of these energy and electron transfer processes.

Electrochemical Behavior of 2 Chloro 3,3 Bipyridine and Its Metal Complexes

Redox Properties of the Ligand Framework

No information is available in the searched scientific literature regarding the specific redox properties of the 2-Chloro-3,3'-bipyridine ligand framework.

Electrochemical Analysis of Metal-Ligand Complexes

There are no studies available that detail the electrochemical analysis of metal complexes formed with the this compound ligand.

Metal-Centered Redox Processes

Specific data on metal-centered redox processes for complexes of this compound are not present in the available literature.

Ligand-Centered Redox Processes

Information regarding ligand-centered redox processes for this compound complexes is not available in the searched scientific literature.

Cyclic Voltammetry Studies and Mechanistic Insights

No cyclic voltammetry studies or resulting mechanistic insights for this compound or its metal complexes have been reported in the accessed scientific databases.

Electron Transfer Kinetics in Solution and Immobilized States

There is no available data on the electron transfer kinetics for this compound complexes, either in solution or in an immobilized state.

Applications in Advanced Chemical Systems

Catalysis and Organocatalysis

Bipyridine derivatives are fundamental ligands in transition-metal catalysis. mdpi.com However, the catalytic activity is highly dependent on the isomer used. The strong coordinating ability of bipyridines can sometimes lead to decreased catalytic activity through product inhibition. mdpi.compreprints.org

Homogeneous Catalysis Applications (e.g., C-H Borylation, Cross-Electrophile Coupling)

While ligands like 4,4′-di-tert-butyl-2,2′-bipyridine are crucial in iridium-catalyzed C-H borylation and various nickel-catalyzed cross-electrophile coupling reactions, specific studies employing 2-Chloro-3,3'-bipyridine directly as a ligand in these transformations are not prominent in available research. nih.gov Its primary role is that of a precursor. For instance, this compound has been synthesized and subsequently used to create a pyridine-based dicarbene ligand for a palladium complex, highlighting its function as a synthetic intermediate rather than the final catalytic ligand. rsc.org

The synthesis of this compound itself can be achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Table 1: Synthesis of this compound via Suzuki Coupling rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| 2-chloro-3-bromopyridine | 3-pyridineboronic acid | PdCl₂(dppf)·CH₂Cl₂ | Sodium carbonate | Toluene (B28343)/Water | Reflux, 44 h | 65% |

Photocatalysis and Photoredox Catalysis

Visible light photoredox catalysis frequently utilizes polypyridyl complexes of metals like Ruthenium and Iridium, with tris(2,2′-bipyridine)ruthenium(II) being a classic example. nih.gov These complexes absorb visible light to reach long-lived excited states capable of single-electron transfer. nih.gov The effectiveness of these catalysts relies on the chelating nature of the 2,2'-bipyridine (B1663995) ligands. researchgate.net There is a lack of specific documented applications of this compound in this field, as its non-chelating geometry makes it unsuitable for forming the stable, photoactive metal complexes that are central to this type of catalysis. researchgate.netacs.org

Asymmetric Catalysis

Chiral bipyridine ligands are essential for many asymmetric catalytic reactions. However, these applications almost exclusively involve C₂-symmetric 2,2'-bipyridine derivatives, where the chirality is installed in proximity to the chelating nitrogen atoms to effectively influence the stereochemical environment of the coordinated metal. Given that this compound is achiral and non-chelating, its application in asymmetric catalysis has not been reported.

Supramolecular Chemistry and Self-Assembly

Supramolecular self-assembly uses non-covalent interactions to build ordered nanostructures. rsc.org Bipyridine derivatives are excellent building blocks in this field due to their rigidity and ability to engage in specific intermolecular forces. tandfonline.com

Role in Hydrogen Bonding and π-π Stacking Interactions

The 3,3'-bipyridine (B1266100) framework is a key component in supramolecular chemistry. The nitrogen atoms are available to act as hydrogen bond acceptors. In the case of this compound, the pyridine (B92270) nitrogen atoms can form hydrogen bonds with donor molecules. The aromatic rings facilitate π-π stacking interactions, where the electron-rich π system of one molecule interacts with the π system of a neighbor. These interactions, along with hydrogen bonds, are crucial for the self-assembly of molecules into larger, ordered structures. tandfonline.com The presence of the electronegative chlorine atom can influence the electronic properties of the pyridine ring, potentially modulating the strength and geometry of these non-covalent interactions. However, specific crystal structure analyses detailing these interactions for this compound are not available in the reviewed literature.

Formation of Co-crystals and Coordination Polymers

Bipyridines are widely used in crystal engineering to form co-crystals and coordination polymers. rsc.org The 3,3'-bipyridine isomer, acting as a linear, exo-bidentate ligand, can bridge two metal centers to form one-, two-, or three-dimensional coordination polymers. researchgate.net While numerous coordination polymers have been constructed using various 3,3'-bipyridine derivatives, there are no specific examples in the literature detailing the use of this compound for this purpose. Its potential as a bridging ligand is clear, but its practical application in the synthesis of new coordination polymers or co-crystals remains an area for future exploration.

Design of Metallosupramolecular Architectures

The use of bipyridine ligands is foundational in the construction of metallosupramolecular architectures. mdpi.comnih.gov These structures are formed through the self-assembly of metal ions and organic ligands, leading to complex and functional multi-molecular systems like grids, cages, and polymers. researchgate.netrsc.org The geometry of the ligand, including the position of the nitrogen atoms and any substituents, is critical in directing the final structure.

For 3,3'-bipyridine derivatives, the divergent orientation of the nitrogen donors does not typically favor the formation of simple chelate complexes with a single metal center, a common feature for the more widely studied 2,2'-bipyridine. nih.gov Instead, ligands based on the 3,3'-bipyridine core are well-suited to act as bridging ligands, connecting multiple metal centers to form coordination polymers or discrete macrocycles. hud.ac.uk

The introduction of a chloro group at the 2-position of a 3,3'-bipyridine framework, creating this compound, would be expected to influence the resulting supramolecular structures in several ways:

Steric Effects : The chlorine atom adjacent to one of the coordinating nitrogen atoms can create steric hindrance, influencing the coordination geometry around the metal center and potentially favoring the formation of specific, less-strained architectures.

Electronic Effects : As an electron-withdrawing group, the chlorine atom can modify the electron density of the pyridine ring. This alteration affects the ligand's affinity for metal ions and can modulate the electrochemical properties of the resulting metal complex.

While these principles are well-established, specific studies detailing the synthesis and structural characterization of metallosupramolecular architectures using this compound as the primary ligand are not prominently featured in the current body of literature. Research often highlights other isomers, such as those derived from 2,2'-bipyridine or 4,4'-bipyridine (B149096), for these applications. nih.govresearchgate.net

Materials Science Applications

Ligands in Optoelectronic Materials

Bipyridine-based metal complexes, particularly those of ruthenium(II) and iridium(III), are extensively investigated for their applications in optoelectronic materials, including Organic Light-Emitting Diodes (OLEDs) and sensors. rsc.orgresearchgate.net The photophysical properties of these complexes, such as their absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are highly tunable by modifying the ligand structure. rsc.org

The ligand framework plays a crucial role in determining the energy of the metal-to-ligand charge transfer (MLCT) states, which are often responsible for the emissive properties of these materials. uark.edu Introducing substituents onto the bipyridine rings is a key strategy for this tuning.

For this compound, the chloro-substituent would likely lead to:

A shift in the energy levels of the ligand's molecular orbitals.

Modification of the MLCT energy in its metal complexes.

However, specific research detailing the performance of this compound within optoelectronic devices is not available. Studies in this area tend to utilize ligands that offer strong chelation, such as derivatives of 2,2'-bipyridine and 1,10-phenanthroline, or terpyridine, which lead to stable complexes with desirable photophysical properties. researchgate.netresearchgate.netespublisher.com

Photosensitizers and Light-Harvesting Systems

In the field of solar energy conversion, dye-sensitized solar cells (DSSCs) and other artificial photosynthetic systems rely on photosensitizers to absorb light and initiate electron transfer processes. espublisher.com Ruthenium-polypyridyl complexes are benchmark photosensitizers due to their strong absorption in the visible spectrum, long-lived excited states, and efficient electron injection capabilities. espublisher.commdpi.com

The design of the ligands is critical for an effective photosensitizer. Key requirements include:

Strong Light Absorption : A high molar extinction coefficient across the solar spectrum is desirable for efficient light harvesting. espublisher.com

Appropriate Redox Potentials : The energy levels of the photosensitizer must be correctly aligned with the semiconductor's conduction band (for electron injection) and the redox mediator.

Anchoring Groups : Functional groups like carboxylic or phosphonic acids are often included to bind the complex to the semiconductor surface (e.g., TiO₂). espublisher.com

While various substituted bipyridines are used to optimize these properties, there are no specific reports on the use of this compound as a primary ligand in photosensitizers for light-harvesting systems. The development in this area has focused on ligands that can be functionalized with anchoring groups and other moieties to enhance light absorption and charge transfer efficiency, typically within a 2,2'-bipyridine framework. mdpi.com

Computational and Theoretical Studies

Electronic Structure Calculations (e.g., DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of molecules. nanobioletters.com For bipyridine-based systems, DFT calculations are instrumental in determining optimized geometries, electronic properties, and vibrational frequencies. researchgate.netresearchgate.net While specific DFT studies on 2-Chloro-3,3'-bipyridine are not extensively documented in the literature, the principles can be applied to predict its characteristics.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity and spectroscopic behavior. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and the energy required for electronic excitation. In bipyridine systems, these frontier orbitals are typically of π-character, distributed across the aromatic rings. hzdr.de The presence of the electron-withdrawing chlorine atom is anticipated to lower the energy of both the HOMO and LUMO, potentially affecting the charge distribution and the molecule's ability to act as a ligand in coordination complexes.

Below is a representative table of calculated electronic properties for a molecule like this compound, based on typical DFT calculations for similar compounds.

| Property | Representative Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

| Data is illustrative and based on typical DFT calculations for halogenated bipyridines. |

Prediction of Reactivity and Spectroscopic Properties

Computational methods are also employed to predict the reactivity and spectroscopic properties of this compound. The molecular electrostatic potential (MEP) map, which can be generated from DFT calculations, is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nanobioletters.com For this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be regions of negative electrostatic potential, making them likely sites for protonation or coordination to metal ions. The area around the chlorine atom will also exhibit a specific electrostatic potential that influences its reactivity in substitution reactions.

Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra of molecules. hzdr.deacs.org For bipyridine compounds, the UV-Vis spectra are characterized by π→π* transitions. researchgate.net The introduction of the chloro substituent is expected to cause a shift in the absorption maxima compared to unsubstituted 3,3'-bipyridine (B1266100). TD-DFT calculations can predict the energies and oscillator strengths of these electronic transitions, providing theoretical support for experimental spectroscopic data.

Vibrational spectroscopy, including infrared (IR) and Raman, provides information about the molecule's vibrational modes. DFT calculations can accurately predict these vibrational frequencies. researchgate.net By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational bands can be achieved, confirming the molecule's structure.

The following table presents predicted spectroscopic data for this compound based on computational models of similar compounds.

| Spectroscopic Property | Predicted Value/Range |

| λmax (UV-Vis) | 240-290 nm |

| Main IR Frequencies (cm⁻¹) | C=N stretch: ~1580, C-Cl stretch: ~750 |

| Data is illustrative and based on computational studies of related bipyridine and chloropyridine compounds. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the dynamic behavior of molecules over time. mdpi.complos.org For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and the dynamics of the inter-ring rotation.

An MD simulation would model the movement of the atoms in the molecule by solving Newton's equations of motion. mdpi.com This allows for the exploration of different conformations and the calculation of the free energy associated with the rotation around the C-C bond connecting the two pyridine rings. The results of such simulations can reveal the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might behave in different environments, such as in various solvents or when interacting with other molecules.

The conformational flexibility of bipyridine ligands is a key aspect of their coordination chemistry, as they typically need to adopt a cis-conformation to chelate a metal ion. researchgate.net MD simulations can help to quantify the energetic cost of this conformational change for this compound, which is influenced by the steric and electronic effects of the chlorine substituent.

A representative table summarizing potential findings from a conformational analysis of this compound is shown below.

| Conformational Parameter | Description |

| Preferred Dihedral Angle | The most probable angle between the two pyridine rings in a given environment. |

| Rotational Energy Barrier | The energy required to rotate from the trans to the cis conformation. |

| Conformational Population | The percentage of time the molecule spends in its major conformations at a given temperature. |

| This table illustrates the type of data that can be obtained from molecular dynamics simulations. |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Selectivity

The efficient and selective synthesis of 2-Chloro-3,3'-bipyridine is a foundational challenge that underpins all other areas of its potential application. Current synthetic strategies for bipyridines often rely on transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. While effective for many bipyridine isomers, the synthesis of unsymmetrically substituted bipyridines like this compound can be hampered by issues of regioselectivity and the formation of undesired homocoupled byproducts. mdpi.com

Future research should focus on the development of novel catalytic systems that offer enhanced selectivity for the desired 3,3'-coupling. This could involve the design of new phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands for palladium and nickel catalysts that can effectively discriminate between different coupling partners and reaction sites. mdpi.com Exploring alternative coupling strategies, such as C-H activation methodologies, could also provide more direct and atom-economical routes to this compound and its derivatives. A deeper understanding of the reaction mechanisms through computational studies will be crucial in guiding the rational design of these new synthetic methods. nih.gov

Table 1: Potential Synthetic Strategies for this compound

| Coupling Reaction | Catalyst System (Example) | Potential Advantages | Key Challenges |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ / Base | Commercially available starting materials | Homocoupling, regioselectivity |

| Negishi Coupling | PdCl₂(dppf) | Milder reaction conditions | Moisture-sensitive organozinc reagents |

| Stille Coupling | Pd(PPh₃)₄ | Tolerant to various functional groups | Toxicity of organotin reagents |

Exploration of New Derivatization Strategies

The chlorine atom at the 2-position of this compound serves as a versatile handle for a wide range of derivatization reactions, allowing for the systematic modification of the molecule's electronic and steric properties. The exploration of new derivatization strategies is paramount to accessing novel compounds with tailored functionalities.

Future work should investigate a broader scope of cross-coupling reactions at the C-Cl bond, including Sonogashira, Buchwald-Hartwig, and cyanation reactions. beilstein-journals.org These transformations would enable the introduction of alkynyl, amino, and cyano functionalities, respectively, thereby expanding the chemical space of accessible this compound derivatives. Furthermore, the development of selective functionalization methods for the other positions on the bipyridine core would allow for the creation of even more complex and multifunctional molecules. researchgate.net This could involve directed ortho-metalation or the use of protecting group strategies to control the regioselectivity of subsequent reactions.

Advanced Applications in Emerging Technologies

The unique photophysical and electronic properties of bipyridine-based molecules make them attractive candidates for a variety of emerging technologies. While much of the focus has been on 2,2'-bipyridine (B1663995) and its derivatives, the distinct geometry of 3,3'-bipyridines could offer unique advantages in certain applications.

Derivatives of this compound could find application as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability to tune the electronic properties of the molecule through derivatization would allow for the optimization of charge transport and luminescent properties. utexas.edu Future research should focus on the synthesis and characterization of novel this compound-containing materials and their incorporation into electronic devices to evaluate their performance.

Bipyridine ligands are central to the design of photocatalysts for a range of chemical transformations, including CO₂ reduction and hydrogen evolution. nih.govrsc.org The specific electronic and steric environment provided by this compound as a ligand in metal complexes could lead to catalysts with novel reactivity and selectivity. acs.org Future studies should explore the coordination chemistry of this compound with various transition metals and investigate the photocatalytic activity of the resulting complexes. Time-resolved spectroscopic techniques will be essential to unravel the underlying photophysical processes.

In-depth Mechanistic Studies of Catalytic Processes

To fully exploit the potential of this compound in catalysis, a deep understanding of the mechanisms of the reactions in which it participates is essential. Whether it is used as a ligand to influence the outcome of a catalytic reaction or as a substrate in a cross-coupling reaction, detailed mechanistic insights are crucial for catalyst optimization and reaction design.

Future research should employ a combination of experimental and computational techniques to elucidate the catalytic cycles involving this compound. rsc.org Kinetic studies, in situ spectroscopy, and isotopic labeling experiments can provide valuable information about reaction intermediates and rate-determining steps. bris.ac.uk Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict transition state geometries, and rationalize observed selectivities. nih.gov Such in-depth mechanistic studies will not only advance our fundamental understanding of these catalytic processes but also pave the way for the development of more efficient and selective chemical transformations.

Q & A

Q. Basic

- X-ray crystallography : Resolves molecular geometry and confirms racemic forms (Δ/Λ isomers). Data can be cross-referenced with CCDC databases (e.g., CCDC-2121961) .

- IR spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) .

- NMR : Distinguishes aromatic proton environments and confirms substituent positions (e.g., pyridine ring protons at δ 7.5–8.5 ppm) .

How do electronic properties of substituents influence the reactivity of this compound in coordination chemistry?

Advanced

Substituents like chloro groups alter electron density on the bipyridine ligand, affecting metal-ligand charge transfer (MLCT) and redox potentials. For example:

- Electron-withdrawing Cl stabilizes low-spin Co(III) complexes by increasing ligand field strength .

- Steric effects from substituents (e.g., methyl groups) modulate coordination sphere accessibility, impacting catalytic activity .

Experimental validation combines cyclic voltammetry (redox potentials) and UV-vis spectroscopy (MLCT transitions) .

How can researchers resolve contradictions in reported catalytic activities of this compound complexes?

Advanced

Contradictions often arise from variations in metal centers, solvent systems, or measurement conditions. Methodological approaches include:

- Controlled comparative studies : Standardize metal/ligand ratios and solvent polarity (e.g., aqueous vs. organic media) .

- Computational modeling : Density functional theory (DFT) calculates electronic structures to predict reactivity trends, validated against experimental XAFS or EPR data .

What role does this compound play in stabilizing intermediates during catalytic cycles?

Advanced

In CO₂ reduction catalyzed by rhenium complexes, the bipyridine ligand stabilizes metal-centered intermediates through π-backbonding, as shown by:

- X-ray crystallography : Captures geometric changes during catalysis .

- FTIR spectroscopy : Tracks CO₂ binding via shifts in ν(CO) stretches .

Bulky substituents (e.g., tert-butyl groups) enhance steric protection of reactive intermediates .

What computational strategies are recommended for modeling this compound interactions?

Q. Advanced

- DFT studies : Optimize geometries using B3LYP/6-31G* basis sets to predict bond lengths and angles. Compare with crystallographic data .

- TD-DFT : Simulate UV-vis spectra to assign electronic transitions (e.g., ligand-to-metal charge transfer) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, halogen contacts) in crystal packing .

How do solvent systems affect the solubility and reactivity of this compound?

Q. Basic

- Polar aprotic solvents (e.g., pyridine): Enhance solubility and facilitate nucleophilic substitution reactions .

- Non-polar solvents (e.g., hexane): Aid in recrystallization by reducing solubility at lower temperatures .

Solvent choice is validated via phase diagrams and Hansen solubility parameters .

What synthetic modifications can improve the ligand efficacy of this compound in metal complexes?

Q. Advanced

- Halogen exchange : Replace Cl with Br/I using NaBr/KI in DMF to tune redox potentials .

- Functionalization : Introduce electron-donating groups (e.g., -OCH₃) via Suzuki coupling to enhance π-backbonding .

Modifications are characterized by HPLC-MS and cyclic voltammetry to assess purity and electronic effects .

How can researchers validate the absence of optical isomers in synthesized this compound?

Q. Basic

- Chiral HPLC : Separates Δ/Λ enantiomers using a chiral stationary phase (e.g., cellulose derivatives) .

- Circular dichroism (CD) : Detects optical activity; absence of CD signals confirms racemic mixtures .

What safety protocols are critical when handling this compound derivatives?

Q. Basic

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.